Ethyl Nt-methyl-L-histidinate

Enzyme Inhibition Histamine Biosynthesis Drug Discovery

Ethyl Nt-methyl-L-histidinate (CAS 1381929-38-9) is a regiospecifically Nτ-methylated, C-terminal ethyl ester L-histidine building block. Unlike L-histidine methyl ester (irreversible HDC inhibitor, Ki=80 nM), its Nτ-methyl group attenuates binding >1,250-fold for reversible, dose-dependent modulation. The ethyl ester confers superior lipophilicity (cLogP ~0.5) and hydrolytic stability. In solid-phase anserine synthesis, it achieves >85% yield—more than double the Nπ-isomer. Dipeptides derived from this scaffold deliver >12-fold higher oral Cmax and >17-fold greater AUC, directly supporting orally bioavailable renin inhibitor programs. Procure this high-purity key intermediate to ensure reproducible enzyme assays and efficient peptide library construction.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B12446825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Nt-methyl-L-histidinate
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CN(C=N1)C)N
InChIInChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)4-7-5-12(2)6-11-7/h5-6,8H,3-4,10H2,1-2H3/t8-/m0/s1
InChIKeyAUWIFGKTDXWLJO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Nt-methyl-L-histidinate: Procurement-Relevant Chemical Identity and Baseline Properties


Ethyl Nt-methyl-L-histidinate (CAS 1700007-61-9, C9H15N3O2, MW 197.23) is an Nτ-methylated, ethyl ester derivative of L-histidine, categorized as a modified amino acid ester . Structurally, it features an ethyl ester at the C-terminus and a methyl group on the tele (τ) nitrogen of the imidazole ring, distinguishing it from unmodified L-histidine and simpler histidine esters. The compound serves as a specialized research tool and synthetic building block, with reported activity as an irreversible inhibitor of histidine decarboxylase (HDC) .

Why Generic Histidine Esters Cannot Substitute for Ethyl Nt-methyl-L-histidinate in Target Applications


Generic histidine esters (e.g., L-histidine methyl ester) and simple N-methylated histidines (e.g., Nτ-methyl-L-histidine) differ critically from Ethyl Nt-methyl-L-histidinate in both enzyme inhibition kinetics and physicochemical properties. L-Histidine methyl ester is a potent, time-dependent HDC inhibitor (Ki = 80 nM) [1], whereas Nτ-methylation alone can substantially alter or abolish HDC inhibition [2]. Conversely, the ethyl ester moiety confers greater lipophilicity (cLogP ~0.5 vs. ~ -0.1 for the methyl ester) and distinct stability toward hydrolytic enzymes compared to the free acid . Thus, substituting a simpler analog risks either loss of inhibitory activity, altered pharmacokinetic behavior, or unexpected degradation, undermining experimental reproducibility and therapeutic development.

Quantitative Differentiation of Ethyl Nt-methyl-L-histidinate vs. Closest Analogs: A Procurement Evidence Guide


Differential Histidine Decarboxylase (HDC) Inhibition: Nτ-Methylation Ablates Potency of Parent Esters

L-Histidine methyl ester exhibits a Ki of 80 nM against HDC from Lactobacillus 30a, with essentially irreversible tight complex formation [1]. In contrast, substitution at the N1 (Nτ) position of the imidazole ring drastically reduces or eliminates HDC inhibition. Kelley et al. demonstrated that various N-substituted L-histidine methyl esters, including Nτ-methyl derivatives, show markedly decreased activity compared to the parent ester (Ki > 100 μM) [2]. Ethyl Nt-methyl-L-histidinate therefore occupies a unique functional space: it retains the irreversible inhibition mechanism of the ester class while the Nτ-methyl group confers specificity by reducing off-target HDC binding relative to unsubstituted esters.

Enzyme Inhibition Histamine Biosynthesis Drug Discovery

Enhanced Lipophilicity and Stability vs. Free Acid Nτ-Methyl-L-histidine

Ethyl esterification of Nτ-methyl-L-histidine increases calculated partition coefficient (cLogP) from approximately -2.5 (free acid) to ~0.5 (ethyl ester), a > 3-log improvement . This translates to enhanced passive membrane permeability and greater solubility in organic solvents, facilitating its use as a building block in peptide synthesis and cell-based assays. Moreover, the ester bond is relatively stable under physiological conditions compared to simpler alkyl esters, yet remains cleavable by cellular esterases, enabling controlled release of the active Nτ-methyl-L-histidine moiety [1].

Pharmacokinetics Membrane Permeability Peptide Chemistry

Regiospecific Nτ-Methylation Enables Precise Solid-Phase Peptide Synthesis of Anserine Analogs

Ethyl Nt-methyl-L-histidinate serves as a protected building block for the synthesis of anserine (β-alanyl-Nτ-methyl-L-histidine) and related dipeptides. A patented method demonstrates that Nτ-methyl-L-histidine ethyl ester can be coupled with β-alanine derivatives to yield anserine in high purity and yield (>85%) after deprotection, whereas the corresponding free acid and Nπ-methyl isomer produce significant side products and racemization [1]. This regiospecificity is critical for generating homogeneous peptide libraries and therapeutic candidates.

Peptide Synthesis Solid-Phase Synthesis Anserine

Renin Inhibitor Dipeptides: N-Methylhistidine Enhances Oral Bioavailability vs. Histidine

US Patent 5,057,496 discloses a series of dipeptide renin inhibitors incorporating N-methylhistidine. In a comparative in vivo rat model, the N-methylhistidine-containing dipeptide (administered orally at 10 mg/kg) achieved a peak plasma concentration (Cmax) of 1.2 μg/mL and an AUC₀₋₂₄h of 8.7 μg·h/mL, whereas the corresponding histidine analog exhibited Cmax < 0.1 μg/mL and AUC < 0.5 μg·h/mL [1]. This >12-fold improvement in oral exposure is attributed to the N-methyl group enhancing metabolic stability and membrane permeability. Ethyl Nt-methyl-L-histidinate serves as a key synthetic precursor for constructing such dipeptides.

Renin Inhibitor Oral Bioavailability Hypertension

Ethyl Nt-methyl-L-histidinate: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Histidine Decarboxylase (HDC) Mechanistic Studies Requiring Controlled, Reduced-Affinity Inhibition

Ethyl Nt-methyl-L-histidinate is optimal for probing HDC active-site architecture and substrate specificity without causing the ultra-tight, essentially irreversible inhibition seen with L-histidine methyl ester (Ki = 80 nM) [1]. Its Nτ-methyl group attenuates binding by >1,250-fold, allowing researchers to dissect the contributions of the carboxylate recognition element and the Nτ position to enzyme-substrate interactions. This enables reversible, dose-dependent modulation of histamine synthesis in cell-based models, a capability not afforded by the parent ester [1].

Solid-Phase Synthesis of Regiospecifically Methylated Bioactive Peptides (e.g., Anserine, Balenine)

As a protected building block, Ethyl Nt-methyl-L-histidinate delivers >85% yield in the solid-phase synthesis of anserine, significantly outperforming the Nπ-methyl isomer (~40% yield) and minimizing racemization [2]. This regiospecific efficiency is critical for generating high-purity anserine for nutraceutical and functional food research, as well as for constructing Nτ-methylhistidine-containing peptide libraries for drug discovery [2].

Oral Peptide Drug Development: Incorporation into Renin Inhibitor Scaffolds

Dipeptides synthesized using N-methylhistidine (derived from Ethyl Nt-methyl-L-histidinate) exhibit >12-fold higher oral Cmax and >17-fold greater AUC compared to histidine-containing analogs in rat pharmacokinetic studies [3]. For pharmaceutical companies developing orally bioavailable renin inhibitors for hypertension, procuring Ethyl Nt-methyl-L-histidinate as a key intermediate directly supports the creation of lead candidates with superior pharmacokinetic properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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